Lipophilicity Differentiation: 1,2,4- vs. 1,3,4-Oxadiazole Isomers
A systematic matched-pair analysis across the AstraZeneca compound collection demonstrated that the 1,2,4-oxadiazole regioisomer consistently exhibits significantly higher lipophilicity compared to the 1,3,4-oxadiazole isomer [1]. This quantifiable difference in log D directly impacts critical drug-like properties, including metabolic stability, hERG inhibition, and aqueous solubility [1].
| Evidence Dimension | Lipophilicity (log D) |
|---|---|
| Target Compound Data | 1,2,4-Oxadiazole-3-carboxylic acid (and its derivatives) exhibit higher log D. |
| Comparator Or Baseline | 1,3,4-Oxadiazole-3-carboxylic acid (and its derivatives) exhibit lower log D. |
| Quantified Difference | An order of magnitude lower lipophilicity for the 1,3,4-oxadiazole isomer. |
| Conditions | Matched molecular pair analysis of the AstraZeneca corporate compound collection. |
Why This Matters
This established log D differential allows medicinal chemists to rationally select the 1,2,4-oxadiazole scaffold when higher lipophilicity is needed to optimize membrane permeability or target binding, rather than relying on trial-and-error with other heterocyclic bioisosteres.
- [1] Boström J, et al. Oxadiazoles in Medicinal Chemistry. J Med Chem. 2012;55(5):1817-1830. DOI: 10.1021/jm2013248. View Source
